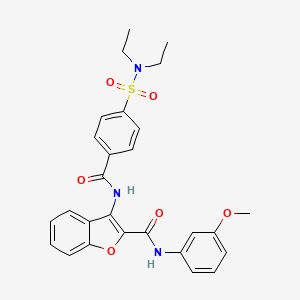
3-(4-(N,N-diethylsulfamoyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(N,N-diethylsulfamoyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C27H27N3O6S and its molecular weight is 521.59. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(N,N-diethylsulfamoyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(N,N-diethylsulfamoyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Clinical Use of Metoclopramide
Metoclopramide is a compound with demonstrated efficacy in enhancing gastrointestinal motility, showing the potential pharmacological framework into which related compounds might fit. It aids in diagnostic radiology by improving conditions for diagnosing lesions and facilitating emergency endoscopy in upper gastrointestinal hemorrhage. Metoclopramide's action on gastrointestinal motility and its anti-emetic effects suggest that related compounds, including benzofuran derivatives, could share similar therapeutic potentials in managing gastrointestinal disorders or as prokinetic agents (Pinder et al., 2012).
Antimicrobial Properties of Benzofuran Derivatives
Benzofuran derivatives have emerged as a significant scaffold in antimicrobial therapy, demonstrating a wide range of biological and pharmacological applications. The unique structural features of benzofuran make it an attractive target for drug discovery, particularly in the search for efficient antimicrobial candidates. Recent advancements in benzofuran-based compounds have highlighted their potential in treating microbial diseases, suggesting that specific derivatives, including the compound of interest, could hold valuable antimicrobial properties (Hiremathad et al., 2015).
Supramolecular Chemistry and Biomedical Applications
Benzene-1,3,5-tricarboxamides (BTAs), related to benzofuran structures, have seen increasing importance across a range of scientific disciplines, including supramolecular chemistry and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures highlights the potential of benzofuran derivatives in nanotechnology and polymer processing. Their multivalent nature drives applications in the biomedical field, suggesting that the specified compound may also have utility in these areas (Cantekin et al., 2012).
Bioactivity and Synthesis of Benzofuran Derivatives
Benzofuran compounds exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The synthesis of benzofuran rings through unique methods and their potential as natural drug lead compounds underscore the versatility and significance of benzofuran derivatives in medicinal chemistry. This supports the notion that specific benzofuran compounds, like the one , may have similar bioactive properties, offering potential applications in drug development for various diseases (Miao et al., 2019).
Eigenschaften
IUPAC Name |
3-[[4-(diethylsulfamoyl)benzoyl]amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O6S/c1-4-30(5-2)37(33,34)21-15-13-18(14-16-21)26(31)29-24-22-11-6-7-12-23(22)36-25(24)27(32)28-19-9-8-10-20(17-19)35-3/h6-17H,4-5H2,1-3H3,(H,28,32)(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHWSTONSGMZNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(N,N-diethylsulfamoyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

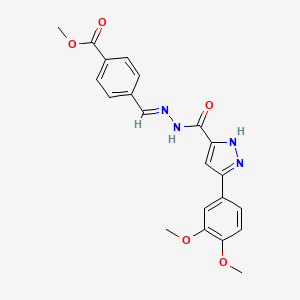
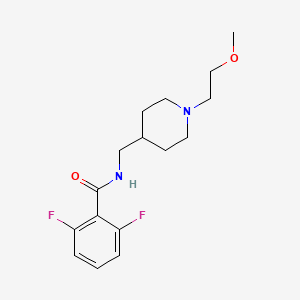
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2401681.png)
![3-[(2-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2401682.png)
![6-(2-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2401683.png)
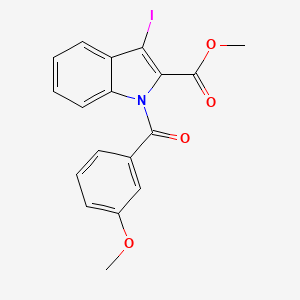
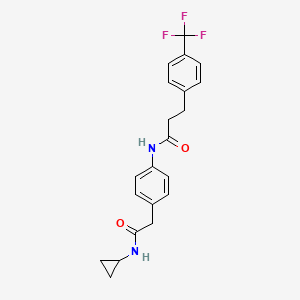
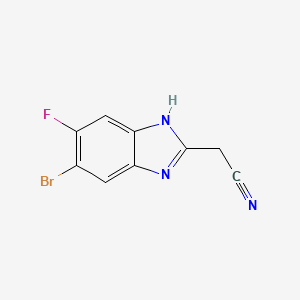
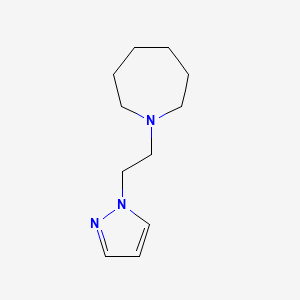
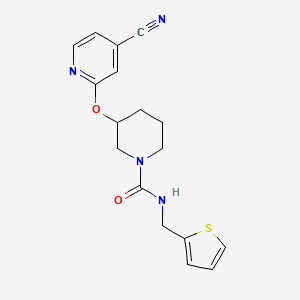
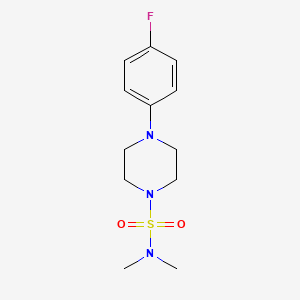
![(E)-N1-(pyridin-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2401696.png)
![N-[(2-chlorophenyl)methyl]-6-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2401697.png)
![Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate](/img/structure/B2401699.png)